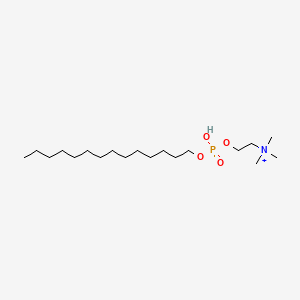
Fos-choline-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fos-choline-14 is synthesized through a series of chemical reactions involving the introduction of a tetradecyl group to a phosphocholine molecule. The synthesis typically involves the following steps:
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by rigorous purification processes. The compound is often produced in bulk quantities and is available in various packaging options to cater to different research needs .
Analyse Chemischer Reaktionen
Types of Reactions
Fos-choline-14 primarily undergoes solubilization and stabilization reactions. It is known for its ability to solubilize membrane proteins, making it a valuable tool in biochemical research .
Common Reagents and Conditions
The compound is often used in combination with other detergents and buffer solutions to optimize the solubilization and stabilization of proteins. Common reagents include buffer solutions such as RIPA buffer, which is used to extract proteins from cell membranes .
Major Products Formed
The primary product formed from the reactions involving this compound is a solubilized and stabilized protein complex. This allows for further biochemical and biophysical analysis of the proteins .
Wissenschaftliche Forschungsanwendungen
Fos-choline-14 has a wide range of applications in scientific research, including:
Chemistry: Used in the solubilization and purification of membrane proteins for structural and functional studies.
Biology: Facilitates the study of membrane protein interactions and functions.
Medicine: Used in the development of drug delivery systems and in the study of protein-ligand interactions.
Industry: Employed in the production of high-purity proteins for various industrial applications.
Wirkmechanismus
Fos-choline-14 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound’s zwitterionic nature allows it to stabilize the proteins without denaturing them. This makes it an ideal detergent for the study of membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fos-choline-9: A shorter-chain phosphocholine with similar solubilization properties.
Fos-choline-12: Another member of the phosphocholine series with a slightly shorter chain length.
Fos-choline-16: A longer-chain phosphocholine with enhanced solubilization capabilities.
Uniqueness
Fos-choline-14 is unique in its balance of hydrophobic and hydrophilic properties, making it highly effective for solubilizing a wide range of membrane proteins. Its stability and effectiveness in various experimental conditions set it apart from other detergents in the phosphocholine series .
Eigenschaften
IUPAC Name |
2-[hydroxy(tetradecoxy)phosphoryl]oxyethyl-trimethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO4P+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
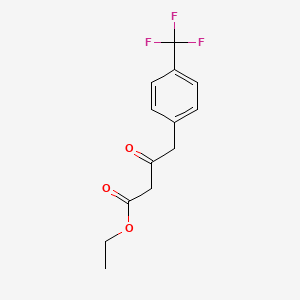
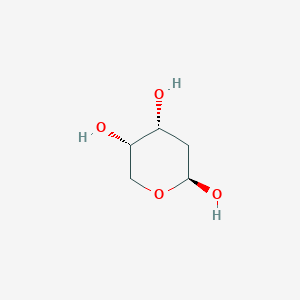
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
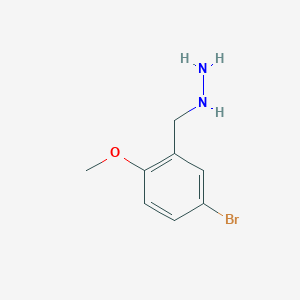

![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
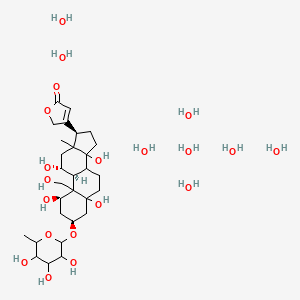
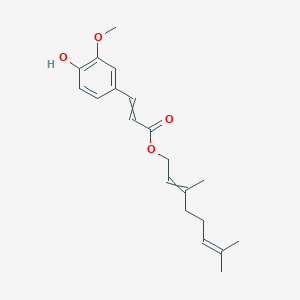
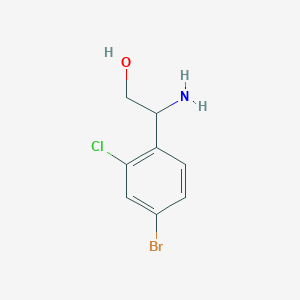
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

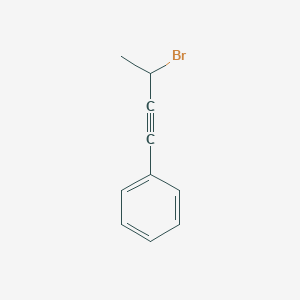
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
